Cas no 102-85-2 (Tributyl phosphite)

Tributyl phosphite 化学的及び物理的性質
名前と識別子
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- Tributyl phosphite
- Tri-n-butyl phosphite
- Butyl phosphite
- EINECS 203-061-3
- phosphite de tributyle
- Phosphorous acid tri-n-butyl ester
- Phosphorous acid,tributyl ester
- Tributoxyphosphine
- jp304
- Syn-O-Ad P-312
- Tributylfosfit
- Tributyl phsophite
- Phosphorus derivative
- Phosphorous acid tributyl
- Phosphorous Acid Tributyl Ester
- Phosphorous acid, tributyl ester
- Tributyl phosphite,94%
- Phosphorus tributoxide (p(OBu)3)
- JP 304
- NCGC00357137-01
- InChI=1/C12H27O3P/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H
- WLN: 4OPO4 & O4
- Tox21_303877
- FT-0688220
- T0362
- DTXCID2030065
- BRN 1703866
- UNII-498030B4AD
- tri-n-butylphosphite
- AKOS015914156
- NSC-2675
- Tributylfosfit [Czech]
- 102-85-2
- Butyl phosphite ((C4H9O)3P)
- Q27259245
- MFCD00009437
- J-000821
- DTXSID7051474
- AI3-15022
- 4-01-00-01527 (Beilstein Handbook Reference)
- Tributyl phosphite, 90%, technical grade
- 498030B4AD
- ?TRIBUTYL PHOSPHITE
- NSC2675
- CAS-102-85-2
- NS00019862
- NSC 2675
- SCHEMBL223099
- 1-Butanol, 1,1',1''-phosphinidynetri-
- DB-353154
- 1Butanol, 1,1',1''phosphinidynetri (9CI)
- TBPi cpd
- tributylphosphite
- 1-Butanol, 1,1',1''-phosphinidynetri-(9CI)
- Trinbutyl phosphite
- 1Butanol, 1,1',1''phosphinidynetri
-
- MDL: MFCD00009437
- インチ: 1S/C12H27O3P/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3
- InChIKey: XTTGYFREQJCEML-UHFFFAOYSA-N
- ほほえんだ: CCCCOP(OCCCC)OCCCC
- BRN: 1703866
計算された属性
- せいみつぶんしりょう: 250.17000
- どういたいしつりょう: 250.17
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 12
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 27.7A^2
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.9267
- ゆうかいてん: -80 °C
- ふってん: 268 ºC
- フラッシュポイント: 121 ºC
- 屈折率: 1.431
- すいようせい: Not miscible or difficult to mix in water.
- PSA: 41.28000
- LogP: 4.66340
- ようかいせい: 水に溶けず、ほとんどの有機溶媒に溶けます。
- かんど: Air & Moisture Sensitive
Tributyl phosphite セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H312,H314
- 警告文: P280,P305+P351+P338,P310
- 危険物輸送番号:UN 3265 8/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 21-34
- セキュリティの説明: S26-S36/37/39-S45
- RTECS番号:TH0875000
-
危険物標識:
- セキュリティ用語:S26;S37/39
- リスク用語:R21; R36/37/38
- TSCA:Yes
Tributyl phosphite 税関データ
- 税関コード:2920901900
- 税関データ:
中国税関コード:
2920901900概要:
2920901900亜リン酸エステル。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2920901900付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:30.0%
Tributyl phosphite 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134047-25g |
Tributyl phosphite |
102-85-2 | 98% | 25g |
¥138.00 | 2023-11-22 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0362-100ml |
Tributyl Phosphite |
102-85-2 | >93.0%(GC) | 100ml |
¥290.00 | 2024-04-18 | |
TRC | T875055-50g |
Tributyl Phosphite |
102-85-2 | 50g |
$ 75.00 | 2023-04-16 | ||
TRC | T875055-100g |
Tributyl Phosphite |
102-85-2 | 100g |
$ 115.00 | 2023-04-16 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L14307-100ml |
Tri-n-butyl phosphite, 94% |
102-85-2 | 94% | 100ml |
¥595.00 | 2023-02-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107429-100ml |
Tributyl phosphite |
102-85-2 | 93% | 100ml |
¥308.90 | 2023-09-01 | |
TRC | T875055-250g |
Tributyl Phosphite |
102-85-2 | 250g |
$ 236.00 | 2023-04-16 | ||
abcr | AB179867-25 ml |
Tri-n-butyl phosphite, 93%; . |
102-85-2 | 93% | 25ml |
€42.40 | 2022-12-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-237256-25 ml |
Tributyl phosphite, |
102-85-2 | 25 ml |
¥286.00 | 2023-09-05 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0362-25ML |
Tributyl Phosphite |
102-85-2 | >93.0%(GC) | 25ml |
¥130.00 | 2024-04-18 |
Tributyl phosphite 関連文献
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1. Quasiphosphonium intermediates. Part II. Protonation of trialkyl phosphites and the mechanism of their dealkylation by hydrogen chlorideHarry R. Hudson,John C. Roberts J. Chem. Soc. Perkin Trans. 2 1974 1575
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2. 462. Esters containing phosphorus. Part XIV. Some tert.-Butyl esters and their reactionsH. Goldwhite,B. C. Saunders J. Chem. Soc. 1957 2409
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3. 335. Organophosphorus compounds of sulphur and selenium. Part XV. Reactions of organic thiosulphonates with trialkyl phosphites and dialkyl phosphitesJ. Michalski,T. Modro,J. Wieczorkowski J. Chem. Soc. 1960 1665
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4. Factors in the formation of isomerically and optically pure alkyl halides. Part VI. The preparation of optically pure 2-halogenobutanesD. G. Goodwin,H. R. Hudson J. Chem. Soc. B 1968 1333
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5. Chemistry of the Group 1B metals. Part 15. Some diphenylbis(pyrazolyl)borate complexes of silver, and the crystal and molecular structures of [Ag{P(C6H4Me-p)3}{BPh2(pz)2}](pz = pyrazolyl)Michael I. Bruce,John D. Walsh,Brian W. Skelton,Allan H. White J. Chem. Soc. Dalton Trans. 1981 956
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6. Axial ligand substitution in iron(II) phthalocyanine adducts: replacement of tri-n-butyl phosphite by tri-n-butylphosphineDwight A. Sweigart J. Chem. Soc. Dalton Trans. 1976 1476
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7. Polyhydroxylated GdDTPA-derivatives as high relaxivity magnetic resonance imaging contrast agentsLorenzo Tei,Alessandro Barge,Matteo Galli,Roberta Pinalli,Luciano Lattuada,Eliana Gianolio,Silvio Aime RSC Adv. 2015 5 74734
-
8. 285. Interaction between phosphorus halides and alkoxytrimethylsilanesJ. Fertig,W. Gerrard,H. Herbst J. Chem. Soc. 1957 1488
-
9. Metal fragment addition and substitution reactions of [Ru3(CO)9BH5] and [Ru3H(CO)9(B2H5)]: molecular structures of [WRu3(cp)H(CO)11(BH)] and [MoRu3(cp)H3(CO)11](cp =η-C5H5)Catherine E. Housecroft,Dorn M. Matthews,Arnold L. Rheingold,Xuejing Song J. Chem. Soc. Dalton Trans. 1992 2855
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10. Ligand substitution at five-co-ordinate centres. Effect of oxidation state change on mechanismDwight A. Sweigart J. Chem. Soc. Chem. Commun. 1975 688
Tributyl phosphiteに関する追加情報
Introduction to Tributyl Phosphite (CAS No. 102-85-2)
Tributyl phosphite, with the chemical formula C19H42O3 and a CAS number of 102-85-2, is a significant compound in the field of organophosphorus chemistry. This organophosphorus compound is widely recognized for its versatility and utility in various industrial and laboratory applications. Its molecular structure, characterized by a phosphorus atom bonded to three butyl groups and one oxygen atom, contributes to its unique chemical properties that make it invaluable in multiple sectors.
The primary use of tributyl phosphite lies in its role as a phosphorus-based flame retardant. It is employed in the production of plastics, resins, and other materials to enhance their fire resistance. The compound's ability to release phosphorus compounds that act as flame inhibitors makes it an effective additive in this capacity. Additionally, its application extends to the synthesis of other organophosphorus compounds, where it serves as a precursor or intermediate.
In recent years, research has highlighted the potential of tributyl phosphite in the development of novel pharmaceuticals. Its chemical structure allows for modifications that can lead to the creation of bioactive molecules. For instance, studies have explored its use in the synthesis of phosphonate derivatives, which are known for their antimicrobial and anti-inflammatory properties. These findings suggest that tributyl phosphite could play a crucial role in future drug development pipelines.
The compound's reactivity also makes it useful in organic synthesis. It acts as a ligand in certain catalytic processes, facilitating reactions that would otherwise be challenging to achieve under standard conditions. This property is particularly valuable in industrial settings where efficiency and yield are paramount. Moreover, tributyl phosphite's stability under various conditions enhances its appeal as a synthetic intermediate.
Environmental considerations have also been a focus of recent research regarding tributyl phosphite. While it is effective in its applications, understanding its environmental footprint is crucial. Studies have investigated its degradation pathways and potential impacts on aquatic ecosystems. These efforts aim to ensure that its use remains sustainable and does not contribute to environmental pollution. The findings from these studies are vital for guiding responsible industrial practices.
The role of tributyl phosphite in polymer chemistry is another area of active investigation. Its incorporation into polymer matrices can improve material properties such as thermal stability and mechanical strength. This has led to its use in high-performance polymers used in aerospace, automotive, and electronics industries. The ability to enhance material characteristics through chemical modification underscores the importance of tributyl phosphite in advanced material science.
In conclusion, tributyl phosphite (CAS No. 102-85-2) is a multifaceted compound with broad applications across various industries. Its use as a flame retardant, pharmaceutical intermediate, synthetic ligand, and polymer modifier highlights its versatility. As research continues to uncover new possibilities for this compound, its significance is likely to grow further. The ongoing studies into its environmental impact also ensure that its applications are aligned with sustainable practices.
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